molecular formula C25H30ClN3O3S B2832230 4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1216586-13-8

4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No. B2832230
CAS RN: 1216586-13-8
M. Wt: 488.04
InChI Key: WDUCQYOJCFBSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C25H30ClN3O3S and its molecular weight is 488.04. The purity is usually 95%.
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Scientific Research Applications

Photophysics and Optoelectronics

This compound exhibits intriguing photophysical properties due to its unique molecular structure. Researchers have explored its behavior in various optoelectronic devices, such as organic light-emitting diodes (OLEDs), solar cells, and photodetectors. The absorption and emission spectra of this molecule can be tailored for specific applications, making it a promising candidate for next-generation optoelectronic materials .

Photocatalysis and Photochemical Transformations

The electron donor–acceptor fluorophore nature of this compound makes it suitable for photocatalytic reactions. Its excellent redox window and chemical stability enable efficient energy transfer processes. Researchers have investigated its use in photochemical transformations, including organic synthesis, pollutant degradation, and water splitting. The compound’s absorption in the near-infrared region enhances its applicability in solar-driven photocatalysis .

properties

IUPAC Name

4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3S.ClH/c1-17-5-10-22-23(18(17)2)26-25(32-22)28(12-4-11-27-13-15-31-16-14-27)24(30)21-8-6-20(7-9-21)19(3)29;/h5-10H,4,11-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUCQYOJCFBSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)C(=O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

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